

Spectroscopic Analysis of 1,4-Heptanediol: A Technical Guide

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Compound of Interest		
Compound Name:	1,4-Heptanediol	
Cat. No.:	B11940790	Get Quote

Introduction

1,4-Heptanediol is a diol with the chemical formula C₇H₁₆O₂. As a bifunctional molecule, it holds potential as a monomer for polymerization reactions and as a building block in the synthesis of various organic compounds. A thorough characterization of its chemical structure is essential for its application in research, drug development, and material science. This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Heptanediol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data is limited, this guide combines available experimental spectra with predicted data to offer a detailed analysis for researchers and scientists.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for **1,4-Heptanediol**.

¹H NMR (Proton NMR) Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6 - 3.8	m	2H	H-1, H-4
~1.4 - 1.7	m	6H	H-2, H-3, H-5
~1.2 - 1.4	m	2H	H-6
~0.9	t	ЗН	H-7
Variable	br s	2H	-OH

¹³C NMR (Carbon-13 NMR) Data (Experimental Spectrum with Predicted Assignments)

An experimental ¹³C NMR spectrum is available from public databases.[1] The following assignments are predicted based on established chemical shift principles.

Chemical Shift (ppm)	Assignment
~71.5	C-4
~62.5	C-1
~39.0	C-5
~34.0	C-3
~29.5	C-2
~23.0	C-6
~14.0	C-7

Infrared (IR) Spectroscopy Data (Predicted)



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3600-3200	Strong, Broad	O-H stretch (alcohol)
2950-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1150-1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity	Assignment
132	Low	[M] ⁺ (Molecular Ion)
114	Medium	[M - H ₂ O] ⁺
101	Medium	[M - CH ₂ OH] ⁺
87	High	[M - C ₃ H ₇] ⁺ (alpha-cleavage)
73	High	[M - C4H9]+ (alpha-cleavage)
45	Medium	[CH ₂ CH ₂ OH] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like **1,4-Heptanediol** is as follows:

• Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A standard internal reference, such as tetramethylsilane (TMS), is often added.



- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

For a liquid sample such as **1,4-Heptanediol**, the IR spectrum can be obtained using the following protocol:

- Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]
- Background Spectrum: A background spectrum of the empty salt plates is recorded.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A typical protocol for electron ionization (EI) mass spectrometry of a volatile liquid like **1,4-Heptanediol** involves these steps:

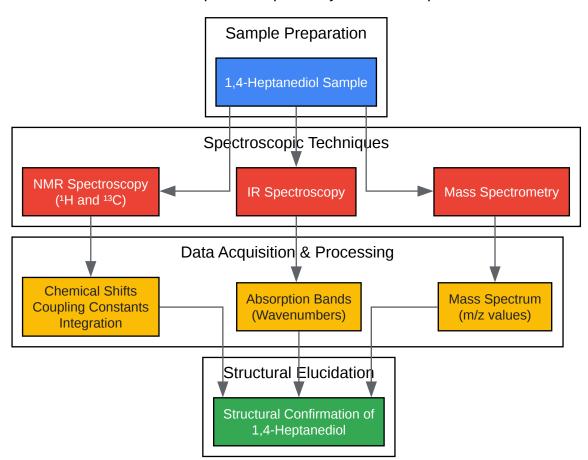
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]+).[3]



- Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, charged fragments.[4]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,4-Heptanediol**.



Workflow for Spectroscopic Analysis of 1,4-Heptanediol

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Spectroscopic analysis workflow.

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